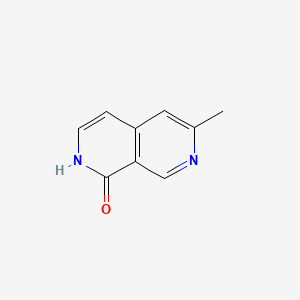

6-Methyl-2,7-naphthyridin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-4-7-2-3-10-9(12)8(7)5-11-6/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOYFRTJJRLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676972 | |

| Record name | 6-Methyl-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-51-2 | |

| Record name | 6-Methyl-2,7-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Derivatization and Structure Modification of the 2,7 Naphthyridin 1 2h One Core

Introduction of Substituents on the Aza-Naphthalene System

The functionalization of the 2,7-naphthyridin-1(2H)-one core is achieved through various chemical reactions that target specific positions on the ring system. These include alkylation, acylation, and halogenation, which often serves as a prelude to further diversification through cross-coupling reactions.

Alkylation and acylation reactions primarily target the nitrogen atom at the N2 position and, in some cases, the exocyclic oxygen atom. The choice of reagents and reaction conditions dictates the selectivity of these transformations.

N-alkylation is a common strategy to introduce diversity at the N2 position. For instance, the treatment of 4-iodo-2,7-naphthyridin-1(2H)-one with sodium hydride (NaH) to form the corresponding anion, followed by the addition of methyl iodide (CH₃I), results in the formation of 4-iodo-2-methyl-2,7-naphthyridin-1(2H)-one. semanticscholar.org Another approach involves the use of diazomethane (B1218177) (CH₂N₂), which can lead to a mixture of N-alkylated and O-alkylated products. The reaction of 3-methyl-2,7-naphthyridin-1(2H)-one with diazomethane has been shown to yield both 2,3-dimethyl-2,7-naphthyridin-1(2H)-one and 1-methoxy-3-methyl-2,7-naphthyridine, highlighting the competing reaction pathways.

Acylation can be achieved by treating N-deprotonated dihydropyridines with acylating agents, a strategy that can be adapted for the 2,7-naphthyridinone system to introduce various acyl groups. researchgate.net

Table 1: Examples of Alkylation Strategies for the 2,7-Naphthyridin-1(2H)-one Core To display the table, click the "expand" button.

| Starting Material | Reagents | Product(s) | Reference(s) |

| 4-Iodo-2,7-naphthyridin-1(2H)-one | 1. NaH, DMF2. CH₃I | 4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one | semanticscholar.org |

| 3-Methyl-2,7-naphthyridin-1(2H)-one | CH₂N₂ | 2,3-Dimethyl-2,7-naphthyridin-1(2H)-one and 1-Methoxy-3-methyl-2,7-naphthyridine |

Halogenation of the 2,7-naphthyridin-1(2H)-one core provides key intermediates for further modification, typically through metal-catalyzed cross-coupling reactions. Bromine and chlorine are the most commonly introduced halogens.

The synthesis of halogenated derivatives such as 5-bromo-2,7-naphthyridin-1(2H)-one and 4-bromo-2-methyl-2,7-naphthyridin-1(2H)-one has been reported. vulcanchem.com An alternative method for introducing a halogen involves the directed metalation of the 2,7-naphthyridone ring using a strong base like a TMP (tetramethylpiperidide) complex, followed by quenching with an iodine source. uni-muenchen.deuni-muenchen.de

These halogenated intermediates are valuable precursors for introducing a variety of substituents. For example, 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives serve as building blocks for constructing libraries of 8-amino-substituted compounds via nucleophilic aromatic substitution with various anilines. nih.govresearchgate.net This subsequent functionalization is critical for developing molecules with specific biological targets.

Table 2: Halogenation and Subsequent Functionalization of 2,7-Naphthyridin-1(2H)-ones To display the table, click the "expand" button.

| Precursor | Reaction | Functionalized Product | Purpose | Reference(s) |

| 2,7-Naphthyridin-1(2H)-one | Metalation followed by iodination | Iodo-2,7-naphthyridin-1(2H)-one | Introduction of a halogen for cross-coupling | uni-muenchen.deuni-muenchen.de |

| 8-Chloro-2-phenyl-2,7-naphthyridin-1(2H)-one | Nucleophilic substitution with anilines | 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | Library synthesis for biological screening | nih.govresearchgate.net |

| 4-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one | Cross-coupling reactions (e.g., Suzuki) | Aryl/heteroaryl substituted derivatives | Diversification of the core structure | vulcanchem.com |

The ability to introduce substituents at various positions of the 2,7-naphthyridin-1(2H)-one ring system is essential for fine-tuning its properties.

N2-Position: As discussed, alkylation and arylation are common. An efficient N-arylation method utilizes diaryliodonium salts under mild conditions to synthesize 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. nih.gov

C3-Position: Substitution at C3 can be achieved, for example, by incorporating a methyl group, leading to compounds like 2-(4-fluorophenyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one. mdpi.com

C4-Position: A three-step, two-pot method has been developed for the synthesis of 3,4-dihydro-2,7-naphthyridin-1(2H)-ones bearing aryl-substituted quaternary centers at the C4 position. figshare.comacs.org This involves an SNAr reaction between a 2-chloronicotinate ester and a tertiary benzylic nitrile, followed by nitrile reduction and lactam formation. figshare.comacs.org

C5-Position: The synthesis of 5-bromo-2,7-naphthyridin-1(2H)-one demonstrates that this position is accessible for functionalization.

C8-Position: The C8 position is frequently modified, often by introducing amino substituents. Libraries of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been synthesized and evaluated for biological activity. researchgate.netmdpi.comnih.gov

Synthesis of Fused and Bridged Naphthyridinone Systems

Fusing additional rings onto the 2,7-naphthyridin-1(2H)-one core generates complex, rigid polycyclic structures with distinct three-dimensional shapes, which can lead to novel biological activities.

The annulation of a benzene (B151609) ring to the 2,7-naphthyridine (B1199556) framework results in benzo[c] rsc.orgresearchgate.netnaphthyridine structures. An environmentally benign, one-pot, three-component reaction has been developed for the synthesis of benzo[c]pyrazolo rsc.orgresearchgate.netnaphthyridine derivatives. rsc.orgresearchgate.net This reaction proceeds via an "on-water" protocol involving isatin, malononitrile (B47326), and 3-aminopyrazole (B16455), which ultimately forms the benzo-fused system. rsc.orgresearchgate.net While syntheses for other isomers like benzo[f] researchgate.netCurrent time information in Bangalore, IN.naphthyridines and benzo-fused imidazo (B10784944) Current time information in Bangalore, IN.mdpi.comnaphthyridinones are known, specific methods targeting the benzo[c] rsc.orgresearchgate.netnaphthyridin-1(2H)-one core are of particular interest. mdpi.comnih.govdoi.org

The fusion of other five-membered heterocycles, such as pyrazole (B372694) and triazole rings, to the 2,7-naphthyridinone scaffold is a well-established strategy for creating novel chemical entities.

Pyrazolo-fused systems: Pyrazolo[3,4-c] rsc.orgresearchgate.netnaphthyridines can be synthesized by reacting 1,3-dichloro-2,7-naphthyridines with substituted piperazines, followed by fusion of the pyrazole ring through treatment with hydrazine (B178648). researchgate.netmdpi.com Further reaction with acetylacetone (B45752) can construct a pyrimidine (B1678525) ring, leading to tetracyclic pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines. researchgate.netmdpi.com Another route involves heating ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate with hydrazine hydrate (B1144303) to yield a pyrazolo[3,4-c] rsc.orgresearchgate.netnaphthyridine derivative. arkat-usa.org

Triazolo-fused systems: Triazolo[3,4-a] rsc.orgresearchgate.netnaphthyridines and their isomeric triazolo[5,1-a] rsc.orgresearchgate.netnaphthyridines have been synthesized from 1-hydrazino-2,7-naphthyridine precursors. researchgate.netarkat-usa.org The reaction of 9-benzyl-5-chloro-7,8,9,10-tetrahydro rsc.orgCurrent time information in Bangalore, IN.clockss.orgtriazolo[3,4-a]-2,7-naphthyridin-6-carbonitrile with ethyl mercaptoacetate (B1236969) leads to further cyclization, demonstrating the utility of these fused systems as platforms for even more complex structures. arkat-usa.org

Table 3: Examples of Fused Heterocyclic 2,7-Naphthyridinone Systems To display the table, click the "expand" button.

| Fused Heterocycle | Synthetic Strategy | Resulting Core Structure | Reference(s) |

| Pyrazole | Reaction of 1,3-dichloro-2,7-naphthyridine derivative with hydrazine | Pyrazolo[3,4-c]-2,7-naphthyridine | researchgate.netmdpi.com |

| Triazole | Cyclization of 1-hydrazino-2,7-naphthyridine precursors | Triazolo[3,4-a]-2,7-naphthyridine | researchgate.netarkat-usa.org |

| Benzene/Pyrazole | One-pot, multi-component reaction of isatin, malononitrile, and 3-aminopyrazole | Benzo[c]pyrazolo rsc.orgresearchgate.netnaphthyridine | rsc.orgresearchgate.net |

Spectroscopic Characterization and Advanced Analytical Methods

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Detailed experimental values for FT-IR and NMR spectroscopy, which are crucial for the structural elucidation of organic molecules, are not extensively reported for 6-Methyl-2,7-naphthyridin-1(2H)-one.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Specific FT-IR absorption data for this compound is not available in the public domain. For comparison, related structures like 4-phenyl nih.govdiva-portal.orgnaphthyridin-1(2H)-one exhibit characteristic peaks for N-H and C=O stretching, which would also be expected for the title compound. nih.govacs.org

Proton (¹H) and Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While NMR data is a cornerstone for confirming the precise arrangement of atoms, specific and verified ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not documented in the searched scientific literature. The analysis of various other naphthyridinone derivatives is present in the literature, but this data cannot be directly extrapolated to the specific isomer . clockss.orguni-muenchen.dersc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. However, specific high-resolution and chromatographic mass spectrometry data for this compound are not found in the available resources.

High-Resolution Mass Spectrometry (HRMS)

There is no specific high-resolution mass spectrometry data available to confirm the elemental composition of this compound. For related compounds, HRMS data has been critical in confirming their molecular formulas. nih.govrsc.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS data, which provides information on the compound's retention time and mass-to-charge ratio, is not specifically reported for this compound in the reviewed literature. This technique is frequently used for the analysis of related heterocyclic compounds. beilstein-journals.org

Electronic Spectroscopy and Morphological Analysis

Information regarding the electronic transitions and the solid-state morphology of this compound is not available. UV-Vis spectroscopy data has been reported for other naphthyridinones, providing insights into their electronic structure. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons present in aromatic and heterocyclic compounds like naphthyridinones.

While specific UV-Vis absorption maxima for this compound are not extensively documented in publicly available literature, data from structurally related naphthyridine derivatives provide insight into the expected electronic transitions. For instance, various N-methyl naphthyridinium cations have been studied to determine their spectral properties. cdnsciencepub.com The spectra of these compounds are complex, with absorption maxima that are sensitive to the substitution pattern and the position of the nitrogen atoms. cdnsciencepub.com Studies on other naphthyridine derivatives, such as those incorporating triazole moieties, have also been conducted to understand their anion recognition abilities through changes in UV-Vis spectra. rsc.org In one study, a 1,8-naphthyridine (B1210474) derivative exhibited absorption maxima at 356 nm with a shoulder at 371 nm. cdnsciencepub.com These values are indicative of the π → π* transitions typical for such conjugated systems.

The table below presents UV-Vis spectral data for related naphthyridine compounds to illustrate the typical absorption ranges for this class of molecules.

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 1-Methylquinoxalinium Iodide | Water | Multiple bands observed between pH 3.6 and 14.0 | cdnsciencepub.com |

| 1-Methylquinolinium Cation Methoxide Adduct | Not Specified | 335 nm | cdnsciencepub.com |

| 1,8-Naphthyridine-boronic acid derivative | Methanol | 356 nm (shoulder at 371 nm) | cdnsciencepub.com |

Scanning Electron Microscopy (SEM) for Compound Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. uma.pt In the context of chemical compounds, SEM analysis provides critical information about the morphology, such as crystallinity, particle shape, and size distribution. alsglobal.semeasurlabs.com This is particularly important for solid-state characterization, as these physical properties can influence factors like solubility and dissolution rate.

| Analytical Technique | Information Obtained | Example Application (on related compounds) | Reference |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, particle shape, size, and morphology. | Revealed a "rod-like structure" for a novel 4-{[ (2-amino-6-methylchromon-3-yl) methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. | researchgate.net |

| SEM with Energy-Dispersive X-ray (EDX) | Elemental composition and distribution on the sample surface. | Used to characterize a nanomagnetic catalyst for the synthesis of chromeno sciencegate.appsemanticscholar.orgnaphthyridine derivatives. | researchgate.net |

Chromatographic Purity and Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of components in a mixture. In synthetic chemistry, it is the gold standard for determining the purity of a compound. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector, often a UV-Vis spectrophotometer, records the elution of each component, producing a chromatogram where the area of each peak corresponds to the amount of that substance.

For pharmaceutically relevant molecules like naphthyridinone derivatives, ensuring high purity is critical. While specific chromatograms for this compound are proprietary, related research on similar scaffolds consistently reports the use of HPLC for purity assessment. For instance, studies on various 2,7-naphthyridin-1(2H)-one derivatives confirm purities of greater than 95% as determined by HPLC. semanticscholar.orgmdpi.com The development of new c-Kit/VEGFR-2 kinase inhibitors based on the 2,7-naphthyridinone scaffold involved the synthesis of numerous analogs, with their purity rigorously verified by HPLC. mdpi.com

The following table summarizes reported HPLC purity data for several functionalized 2,7-naphthyridinone derivatives, demonstrating the typical purity levels achieved and reported for this class of compounds.

| Compound Name | HPLC Purity (%) | Reference |

|---|---|---|

| 2-(4-fluorophenyl)-8-(phenylamino)-2,7-naphthyridin-1(2H)-one | 98.3% | mdpi.com |

| 8-(benzylamino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one | 96.6% | mdpi.com |

| 2-(4-fluorophenyl)-8-((furan-2-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one | 95.6% | mdpi.com |

| 2-(4-fluorophenyl)-3-methyl-8-(pyridin-3-ylamino)-2,7-naphthyridin-1(2H)-one | 94.4% | mdpi.com |

| 3-methyl-2-phenyl-8-((pyridin-3-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one | 97.9% | mdpi.com |

Biological Activity and Pharmacological Mechanisms of 6 Methyl 2,7 Naphthyridin 1 2h One Derivatives

Anti-Infective Potentials of 6-Methyl-2,7-naphthyridin-1(2H)-one Derivatives

Derivatives of the naphthyridine core structure have demonstrated a broad spectrum of anti-infective activities, including antibacterial, antiviral, and antimalarial effects.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Naphthyridine derivatives have a well-established history of antibacterial action. The foundational compound, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was introduced for treating urinary tract infections caused by Gram-negative bacteria by inhibiting bacterial DNA gyrase. nih.gov Subsequent modifications to this core structure have led to the development of several potent antibacterial agents.

For instance, certain 2-(4-((3-aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-dione derivatives have shown moderate to good antimicrobial activity. researchgate.net Similarly, some 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones demonstrated notable antibacterial and antifungal activity, with derivatives containing 4-OCH3 and 4-OH substitutions on the benzene (B151609) ring exhibiting enhanced antimicrobial effects. nih.gov

Research has also explored the activity of 7-(gem-disubstituted piperazin-1-yl)-quinolines and -naphthyridines, which showed better activity against Gram-positive bacteria than Gram-negative bacteria. cdnsciencepub.com Furthermore, novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones have demonstrated high inhibitory activity against the spore germination of both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net

The mechanism of action for many of these derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. nih.gov This has been a key strategy in the development of drugs like enoxacin (B1671340) and gemifloxacin. nih.gov

Table 1: Antibacterial Activity of Selected Naphthyridine Derivatives

| Compound Class | Target Bacteria | Key Findings | Reference |

| 2-(4-((3-Aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-diones | Gram-positive and Gram-negative | Moderate to good antimicrobial activity. | researchgate.net |

| 4-Aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones | Bacteria and fungi | Good activity, especially with 4-OCH3 and 4-OH substitutions. | nih.gov |

| 7-(Gem-disubstituted piperazin-1-yl)-quinolines and -naphthyridines | Gram-positive and Gram-negative | More active against Gram-positive strains. | cdnsciencepub.com |

| 3-N-Substituted 1,8-naphthyridin-2(1H)-ones | S. aureus, E. coli | High inhibitory activity against spore germination. | researchgate.net |

| Pyridazinone Derivatives | S. pyogenes (Gram +ve), E. coli (Gram -ve) | Derivative IIIa showed excellent antibacterial activity. | biomedpharmajournal.org |

Antiviral Activities

The antiviral potential of naphthyridine derivatives has been another significant area of investigation. tandfonline.comresearchgate.net Research has shown that certain 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) derivatives are potent against human cytomegalovirus (HCMV). nih.gov Notably, these compounds remained effective against HCMV strains that were resistant to existing antiviral drugs like ganciclovir, suggesting a different mechanism of action. nih.gov

The BAF complex, of which BRD9 is a component, is also implicated in cellular antiviral activities. google.com This suggests that agents that degrade BRD9 could have applications in treating infections. google.com

Antimalarial Activities against Plasmodium species

Naphthyridine derivatives have shown promise as antimalarial agents, with some compounds exhibiting activity against Plasmodium species, the parasites responsible for malaria. researchgate.net The structural similarity of the 1,5-naphthyridine (B1222797) ring system to both 4- and 8-aminoquinolines, known antimalarial scaffolds, has driven this area of research. dtic.mil

Studies on 2,8-disubstituted-1,5-naphthyridines have identified them as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. nih.gov PI4K is a crucial enzyme for the parasite's survival. nih.gov While some derivatives showed potent inhibition of the enzyme, their antiplasmodial activity in whole-cell assays was sometimes limited, indicating challenges in translating enzyme inhibition to parasite killing. nih.gov

Furthermore, some fused heterocyclic compounds have demonstrated a curative response in Plasmodium berghei-infected mice by inhibiting β-hematin crystallization, a process the parasite uses to detoxify heme. acs.org Acridine derivatives, which can be structurally related to naphthyridines, have also shown significant antimalarial activity against chloroquine-resistant strains. openmedicinalchemistryjournal.com

Anti-Proliferative and Cytotoxic Effects in Preclinical Models

Beyond their anti-infective properties, derivatives of this compound have been investigated for their potential in cancer therapy, demonstrating anti-proliferative and cytotoxic effects in various preclinical models.

Mechanisms of Apoptosis Induction

Several naphthyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, novel canthin-6-one (B41653) derivatives were found to induce apoptosis in HT29 human colorectal cancer cells. nih.govacs.org One derivative, compound 8h, which contains an N-methyl piperazine (B1678402) group, was particularly effective at inducing apoptosis by upregulating reactive oxygen species (ROS), leading to mitochondrial damage and activating apoptosis-associated proteins like cleaved-caspase 3. nih.govacs.org

Similarly, certain benzo[b]chromeno[6,5-g] researchgate.netnih.govnaphthyridin-7-one analogs were found to arrest the cell cycle at the G2/M phase, ultimately leading to apoptosis. researchgate.net This was confirmed through various assays, including mitochondrial membrane potential and Annexin V-FITC assays. researchgate.net Another study on pyrazolo[3,4-d]pyrimidine derivatives also demonstrated apoptosis induction in HCT cells. rsc.org

Some compounds have been observed to induce a form of cell death called paraptosis, characterized by extensive cytoplasmic vacuolization, in breast cancer cells. nih.gov This alternative cell death pathway could be beneficial in treating cancers resistant to conventional apoptosis-inducing chemotherapies. nih.gov

Modulation of Oncogenic Gene Expression in Sarcoma Models (e.g., BRD9 degradation)

A significant development in the therapeutic application of this compound derivatives is their use in targeted protein degradation. Specifically, a derivative has been developed as a potent and selective degrader of Bromodomain-containing protein 9 (BRD9). nih.govelifesciences.org

BRD9 is a component of the BAF chromatin remodeling complex and has been identified as a critical dependency in synovial sarcoma, a type of cancer characterized by the SS18-SSX fusion protein. nih.govelifesciences.org This fusion protein is a key driver of the disease. elifesciences.org It has been shown that BRD9 is a component of the SS18-SSX containing BAF complexes in these cancer cells. nih.govelifesciences.org

A chemical degrader, referred to as dBRD9-A, which incorporates a 4-bromo-2-methyl-2,7-naphthyridin-1(2H)-one moiety, has been shown to elicit near-complete degradation of BRD9 at nanomolar concentrations. nih.gov This targeted degradation of BRD9 reverses oncogenic gene expression and inhibits the growth of synovial sarcoma cells in vitro and in mouse xenograft models. nih.govelifesciences.org The degradation of BRD9 also leads to the depletion of the SS18-SSX fusion protein. google.com

Interactions with Molecular Targets

Derivatives of this compound have been the subject of extensive research, revealing their capacity to interact with and inhibit several key molecular targets implicated in pathological processes.

Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The bromodomain-containing proteins BRD9 and BRD7 are subunits of distinct SWI/SNF chromatin remodeling complexes and have been identified as important targets in oncology. nih.gov

Derivatives of 2-methyl-2,7-naphthyridin-1-one have been developed as potent and selective inhibitors of BRD9. mdpi.com For instance, the compound BI-7273, a 2-methyl-2,7-naphthyridin-1-one derivative, demonstrated a threefold increase in affinity for BRD9 and a 50-fold increase in selectivity against BRD4(BD1) when compared to earlier compounds. nih.gov This enhanced interaction is attributed to a positive interaction between the nitrogen atom at position 7 of the naphthyridinone ring and the carbonyl of Asn100 in BRD9. nih.gov The structural similarity between the bromodomains of BRD7 and BRD9, with 85% identity, has facilitated the development of dual inhibitors. mdpi.com Iterative design and optimization of proteolysis targeting chimeras (PROTACs) incorporating the this compound warhead have led to potent and selective dual degraders of both BRD7 and BRD9. acs.org

| Compound/Derivative | Target(s) | Activity/Potency | Reference(s) |

| BI-7273 | BRD9 | 3-fold increased affinity for BRD9, 50-fold selectivity vs. BRD4(BD1) | nih.gov |

| VZ185 | BRD9, BRD7 | Potent dual degrader | acs.org |

| I-BRD9 | BRD9 | Selective cytochemical probe | mdpi.com |

| LP99 | BRD7/9 | Selective inhibitor | mdpi.com |

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA repair. google.com Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. google.comresearchgate.net

While many PARP inhibitors are based on other scaffolds, derivatives of naphthyridinones have been investigated for this target. For example, a series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were synthesized and identified as potent and selective PARP-1 inhibitors and PARP-1 DNA trappers. researchgate.net Although not a this compound, this highlights the potential of the broader naphthyridinone class. A series of benzo[de] nih.govtandfonline.comnaphthyridin-7(8H)-ones have also been developed as highly potent PARP1 inhibitors, with one lead compound showing an IC50 of 0.31 nM. acs.org

| Derivative Class | Target(s) | Key Findings | Reference(s) |

| 3-ethyl-1,5-naphthyridin-2(1H)-one | PARP-1 | Potent and selective inhibition, DNA trapping activity | researchgate.net |

| Benzo[de] nih.govtandfonline.comnaphthyridin-7(8H)-one | PARP1 | High potency (IC50 < 1 nM) | acs.org |

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 2,7-naphthyridone scaffold has been identified as a promising lead structure for the development of kinase inhibitors. researchgate.net

MET/AXL Inhibition: The receptor tyrosine kinases MET and AXL are implicated in cancer cell proliferation, survival, and metastasis. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and found to be selective inhibitors of MET or AXL kinase. researchgate.net For instance, compound 17c showed an IC50,MET of 13.8 nM, while compound 17e had an IC50,AXL of 17.2 nM. researchgate.net

mTOR Inhibition: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism. Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR. nih.gov Another study led to the discovery of a tricyclic benzonaphthyridinone, Torin1, which is a highly potent and selective mTOR inhibitor. acs.org

MEK Inhibition: The mitogen-activated protein kinase (MAPK) pathway, which includes MEK, is a critical signaling cascade in cancer. A patent application has described 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones, which are structural analogs of this compound, as MEK inhibitors. google.com

| Derivative Class | Target(s) | Activity/Potency | Reference(s) |

| 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | MET, AXL | Selective inhibition with nanomolar IC50 values | researchgate.net |

| 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one | PI3K/mTOR | Potent dual inhibitors | nih.gov |

| Benzo[h] acs.orgnih.govnaphthyridin-2(1H)-one (Torin1) | mTOR | Highly potent and selective | acs.org |

| 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones | MEK | Described as MEK inhibitors | google.com |

Topoisomerase II is an essential enzyme that alters the topology of DNA and is a well-established target for anticancer drugs. While research has focused more on other naphthyridine isomers, derivatives of the related 1,8-naphthyridine scaffold have shown potent inhibition of Topoisomerase IIα and TopoIIβ. mdpi.com For instance, a derivative of nalidixic acid, which contains a 1,8-naphthyridine core, was found to be a potent inhibitor of both isoforms. mdpi.com

HIV integrase is a key enzyme in the replication cycle of the human immunodeficiency virus (HIV), making it an attractive target for antiretroviral therapy. Naphthyridine-containing compounds have been a cornerstone in the development of HIV integrase inhibitors. nih.gov Specifically, 8-hydroxy- acs.orgnih.gov-naphthyridine-7-carboxamides were among the early potent inhibitors. acs.org More recently, 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides have been developed with improved potency against drug-resistant HIV-1 mutants. acs.org While these examples are not direct derivatives of this compound, they underscore the potential of the broader naphthyridine chemical space for this application.

Immunomodulatory and Anti-Inflammatory Activities

Naphthyridine derivatives have demonstrated a range of immunomodulatory and anti-inflammatory properties. tandfonline.com For example, canthin-6-one, a 1,5-naphthyridine alkaloid, has been shown to reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-12p70 in a rat model of colitis. nih.gov Furthermore, certain 1,6-naphthyridine analogues have been found to significantly decrease the secretion of TNF-α and IL-6 in stimulated murine macrophages. nih.gov

A number of synthesized 1,8-naphthyridine derivatives have also been screened for their anti-inflammatory activity, with some showing downregulation of proinflammatory cytokines. tandfonline.com These findings suggest that the naphthyridine scaffold, including the 2,7-naphthyridine (B1199556) isomer, holds promise for the development of novel anti-inflammatory and immunomodulatory agents.

Structure Activity Relationships Sar and Rational Molecular Design

Influence of Substitution Patterns on Biological Efficacy

The biological activity of 2,7-naphthyridin-1(2H)-one derivatives is highly dependent on the placement and chemical nature of various substituents on the bicyclic ring system.

Research into kinase inhibitors has shown that the 2,7-naphthyridin-1(2H)-one scaffold is a viable core for developing agents targeting MET, AXL, c-Kit, and VEGFR-2. researchgate.netmdpi.com A key strategy involves the introduction of a phenyl group at the N-2 position and various amino substituents at the C-8 position.

For instance, in the pursuit of c-Kit and VEGFR-2 inhibitors, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized. mdpi.com The nature of the substituent on the N-2 phenyl ring and the type of amino group at C-8 significantly influenced inhibitory activity. A methyl group at the C-3 position was also found to be a common feature in potent analogs. mdpi.com

Similarly, in the development of PARP-1 inhibitors, the 2,7-naphthyridinone scaffold was identified as a successful replacement for an isoquinolinone core to improve pharmacokinetic properties while maintaining potency. nih.gov Optimization of this series led to preclinical candidates, highlighting the scaffold's value. nih.gov The introduction of a functionalized long-chain appendage at the C-8 position of a related benzo[de] nih.govbohrium.comnaphthyridin-7(8H)-one scaffold also resulted in exceptionally high potency. acs.org

| Compound | N-2 Substituent | C-3 Substituent | C-8 Substituent | c-Kit IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

|---|---|---|---|---|---|

| 10g | Phenyl | Methyl | (Pyridin-4-ylmethyl)amino | 17.9 | >1000 |

| 10i | 4-Chlorophenyl | Methyl | Pyridin-3-ylamino | 11.3 | >1000 |

| 9k | 4-(trifluoromethoxy)phenyl | H | Pyridin-3-ylamino | 8.5 | 56.5 |

| 10l | 4-(trifluoromethoxy)phenyl | Methyl | Pyridin-3-ylamino | 12.4 | 56.5 |

| 10r | 4-(trifluoromethoxy)phenyl | Methyl | (1H-indazol-6-yl)amino | 11.2 | 31.7 |

Halogenation, particularly the introduction of fluorine or chlorine atoms, is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile, including metabolic stability, binding affinity, and membrane permeability. In the context of 2,7-naphthyridin-1(2H)-one derivatives, halogenation has proven to be a critical tool for optimizing activity.

In the series of 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives targeting kinases, introducing electron-withdrawing groups like fluorine, chlorine, or trifluoromethoxy onto the N-2 phenyl ring was a key optimization step. mdpi.com For example, compound 10c , which has a 4-fluorophenyl group at N-2, showed potent activity. mdpi.com The highly potent dual c-Kit/VEGFR-2 inhibitor 9k features a 4-(trifluoromethoxy)phenyl group. researchgate.netmdpi.com

Furthermore, the synthesis of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one serves as a crucial building block for creating combinatorial libraries. nih.gov This chlorinated intermediate allows for subsequent substitution reactions at the C-8 position to explore a wider chemical space and identify potent and selective inhibitors. nih.gov

Ligand-Target Recognition and Specificity

Understanding how these compounds bind to their targets is fundamental for designing more specific and effective drugs.

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For inhibitors based on the 2,7-naphthyridinone scaffold, several key features have been identified.

In the context of PARP-1 inhibitors, the core scaffold mimics the nicotinamide (B372718) portion of the NAD+ cofactor, occupying its binding pocket. nih.gov Key interactions typically involve:

A hydrogen bond acceptor feature, often the C-1 carbonyl oxygen of the naphthyridinone ring, which interacts with key amino acid residues in the active site.

An aromatic ring system that engages in π-π stacking interactions with tyrosine residues (e.g., Tyr907 in PARP-1). nih.gov

Additional hydrogen bonds formed by substituents, which help anchor the inhibitor in the binding pocket and contribute to potency and selectivity. nih.govresearchgate.net Studies have highlighted the importance of interactions with residues like GLU988 and LYS903 in the PARP-1 active site. nih.gov

For kinase inhibitors, the 2,7-naphthyridinone core often acts as a scaffold to position substituents that interact with the hinge region of the kinase domain, a common strategy for achieving potent inhibition. researchgate.net

Computational methods are indispensable tools in modern drug discovery for predicting how a ligand will bind to its target and for guiding the design of new analogs.

Molecular Docking: This technique is widely used to predict the binding conformation and affinity of a small molecule to a protein target. For 2,7-naphthyridin-1(2H)-one derivatives, docking studies have provided insights into the binding modes within the active sites of kinases like MET, AXL, c-Kit, and VEGFR-2. researchgate.netmdpi.com These studies help rationalize observed SAR data and guide the design of new substituents to enhance binding interactions. For example, docking can reveal potential unoccupied pockets where new functional groups could be added to increase potency or selectivity. acs.org

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling help to identify the critical structural features that are responsible for the biological activity of a series of compounds. researchgate.netresearchgate.net These models can then be used as templates for virtual screening of compound libraries to identify new potential hits with diverse scaffolds but similar pharmacophoric features. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, revealing the stability of binding interactions over time and highlighting the role of protein flexibility. researchgate.netnih.gov This can provide a more accurate picture of the binding event than static docking poses alone.

Strategies for Scaffold Optimization and Chemical Space Exploration

The 2,7-naphthyridin-1(2H)-one core is a versatile starting point, but significant optimization is often required to achieve drug-like properties.

One key strategy is scaffold hopping , where the core structure is replaced with a different but functionally similar one to improve properties like potency, selectivity, or pharmacokinetics. The development of 2,7-naphthyridinone-based PARP inhibitors from an initial isoquinolinone lead is a prime example of this approach. nih.gov This change was made to avoid potential liabilities associated with the anilinic moiety in the original scaffold while preserving the key binding interactions. nih.gov

Another powerful strategy is the construction of combinatorial libraries based on a key intermediate. The efficient N-arylation of 8-chloro-2,7-naphthyridin-1(2H)-one using diaryliodonium salts has enabled the rapid synthesis of a diverse library of 8-amino-substituted derivatives. nih.gov This approach allows for broad exploration of the chemical space around the C-8 position, leading to the discovery of new selective MET/AXL kinase inhibitors. nih.gov This method accelerates the identification of potent leads from a versatile and promising scaffold. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unirioja.es This method is instrumental in drug discovery for predicting how a ligand, such as a derivative of 6-Methyl-2,7-naphthyridin-1(2H)-one, might interact with a protein's binding site.

Molecular docking simulations are employed to predict the binding conformation of naphthyridinone derivatives within the active sites of various protein targets. While specific docking studies for this compound are not extensively detailed in the provided literature, research on closely related analogs demonstrates the utility of this approach.

For instance, studies on 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have shown their potential as kinase inhibitors, with docking models predicting their binding modes in the active sites of targets like VEGFR-2. acs.orgmdpi.com These models reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. Similarly, docking studies of other naphthyridine derivatives have been used to investigate their potential as inhibitors for targets such as the human serotonin (B10506) transporter (hSERT) and bromodomain-containing proteins like BRD7 and BRD9. acs.orgnih.gov In these simulations, the naphthyridinone core typically serves as a rigid scaffold from which various substituents can project to interact with specific residues in the protein's binding pocket. The predicted binding mode for a BRD7 inhibitor, 2-77, indicates that the ligand occupies a unique binding cleft while maintaining crucial interactions with asparagine and tyrosine residues essential for binding. nih.gov

Table 1: Examples of Molecular Docking Studies on Naphthyridinone Derivatives

| Compound/Derivative | Target Protein | Key Findings/Predicted Interactions |

|---|---|---|

| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one derivative | VEGFR-2 Kinase | Binds in the active site, suggesting potential as a kinase inhibitor. acs.orgmdpi.com |

| 1,8-Naphthyridine (B1210474) derivative (10j) | Human Serotonin Transporter (hSERT) | Binding energy and site are similar to the known inhibitor sertraline. acs.org |

| Inhibitors 1-78 and 2-77 (Core 3 derivatives) | BRD7 Bromodomain | Ligands occupy a uniquely accessible binding cleft and maintain key interactions with Asn211 and Tyr217. nih.gov |

This table is generated based on data from studies on related naphthyridine compounds to illustrate the application of molecular docking.

Beyond predicting the binding pose, docking software provides scoring functions to estimate the binding affinity (e.g., in kcal/mol) or dissociation constant (Kd). These scores help in ranking potential drug candidates. For example, in the study of BRD7 inhibitors, compounds 1-78 and 2-77 were found to bind to BRD7 with average Kd values of 1.2 μM and 2.2 μM, respectively, as determined by MicroScale Thermophoresis (MST), which complemented the computational predictions. nih.gov Similarly, molecular docking studies on a series of 1,8-naphthyridine derivatives against the human estrogen receptor calculated molecular dock scores, with compounds C3 and C13 showing promising scores of -147.054 and -147.819 Kcal/mol, respectively, which were superior to the control drug, Tamoxifen. researchgate.net These estimations of interaction energies are crucial for prioritizing compounds for synthesis and further biological evaluation.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net It is widely applied to the study of heterocyclic compounds like naphthyridinones to understand their geometry, electronic properties, and reactivity. nih.govrsc.org

A fundamental application of DFT is to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. nih.gov For the this compound scaffold, DFT calculations would optimize bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic systems, such as pyridine (B92270) derivatives, have utilized DFT with the B3LYP functional and 6-31G(d,p) basis set to compute optimized geometrical structures and steric energies. nih.gov This analysis is critical as the molecule's conformation dictates its shape and how it can interact with other molecules, including biological receptors.

DFT is used to analyze the electronic properties of molecules through the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. kbhgroup.inresearchgate.net

For related heterocyclic systems, DFT calculations have provided valuable data on these electronic parameters. For example, a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine calculated a HOMO-LUMO energy gap of 4.25 eV, indicating a significant charge transfer phenomenon within the molecule. kbhgroup.in Another study on a novel chromone (B188151) derivative calculated HOMO and LUMO energies to understand its electronic structure and nonlinear optical properties. researchgate.net

Table 2: Representative DFT-Calculated Electronic Properties for Heterocyclic Compounds

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | -5.44 | -1.19 | 4.25 |

| Analogous Heterocycle System 1 | -4.4 to -5.48 | -0.31 to 1.39 | ~4.1-6.87 |

This table presents data from related heterocyclic compounds to illustrate typical values obtained from DFT calculations. kbhgroup.inresearchgate.net The specific values for this compound would require a dedicated DFT study.

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. kbhgroup.inrsc.org It is invaluable for predicting chemical reactivity, hydrogen bonding interactions, and nucleophilic and electrophilic attack sites. kbhgroup.in In a MEPS plot, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, the MEPS would likely show a significant negative potential around the carbonyl oxygen atom and the nitrogen atoms of the naphthyridine ring, making them key sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom attached to the amide nitrogen would exhibit a positive potential. Studies on similar molecules confirm this, identifying nitrogen atoms and carbonyl groups as the most negative sites. nih.govkbhgroup.in

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. smolecule.comresearchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that represent a more intuitive, "Lewis-like" bonding structure, including lone pairs and bond orbitals.

For a molecule like this compound, NBO analysis would quantify the electron density on each atom, providing insight into the natural atomic charges and the nature of the chemical bonds. A key aspect of NBO analysis is the examination of the second-order perturbation energy, E(2). This value measures the stabilization energy resulting from the interaction between a filled (donor) orbital and a vacant (acceptor) orbital. smolecule.com Larger E(2) values indicate stronger electronic delocalization, which is crucial for understanding the molecule's stability and reactivity.

In related heterocyclic systems, NBO analysis has been used to identify significant intramolecular charge transfer interactions, which are fundamental to understanding their electronic properties. mdpi.comaps.org For instance, studies on similar structures often reveal strong interactions between the lone pair orbitals of nitrogen or oxygen atoms and the antibonding orbitals (π*) of the aromatic rings. mdpi.com

A hypothetical NBO analysis for this compound would likely focus on the interactions involving the pyridine and pyridinone rings, the methyl group, and the carbonyl group to characterize the intramolecular charge transfer pathways.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.netnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light a molecule absorbs.

The application of TD-DFT allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. aps.orgnih.gov The calculations also provide the oscillator strength (f) for each transition, which relates to the intensity of the corresponding absorption peak. researchgate.net

For this compound, TD-DFT calculations would predict its UV-Vis spectrum, identifying the maximum absorption wavelengths (λmax). These theoretical predictions can be correlated with experimentally measured spectra to validate the computational model. researchgate.net Studies on analogous naphthyridine derivatives have shown that TD-DFT, often in conjunction with a suitable functional like B3LYP or CAM-B3LYP, provides results that are in good agreement with experimental data. researchgate.netmdpi.com The solvent effect is also an important parameter and is often modeled using methods like the Polarizable Continuum Model (PCM) to simulate the spectra in different environments. mdpi.com

Advanced Computational Methodologies

Analysis of Non-linear Optical (NLO) Characteristics

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netaps.org

A large first-order hyperpolarizability value is indicative of a significant NLO response. Molecules with push-pull electronic systems—containing electron-donating and electron-accepting groups connected by a π-conjugated system—often exhibit enhanced NLO properties. For this compound, the naphthyridinone core acts as a π-system. The methyl group is a weak electron donor, while the carbonyl group has electron-withdrawing character.

DFT calculations could determine the values of α and β for this molecule. pathstone.com A study on other 2,7-naphthyridine (B1199556) derivatives demonstrated that strategic substitution can tune the NLO response, suggesting that the properties of the 6-methyl derivative would be part of a broader landscape of NLO-active compounds. pathstone.com

Table 1: Hypothetical NLO Parameters for a Naphthyridine Derivative This table is illustrative and not based on actual data for this compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| μ (Debye) | Dipole Moment | 3.5 D |

| ⟨α⟩ (esu) | Mean Polarizability | 25 x 10⁻²⁴ esu |

| β_tot (esu) | First Hyperpolarizability | 15 x 10⁻³⁰ esu |

Application of Quantum Computing in Chemical Calculations (e.g., Variational Quantum Eigensolver)

Quantum computing represents a new frontier for solving complex quantum chemistry problems that are intractable for classical computers. pathstone.com One of the most prominent quantum algorithms for chemistry is the Variational Quantum Eigensolver (VQE). aps.org VQE is a hybrid quantum-classical algorithm designed to find the ground state energy of a molecule, which is a central task in quantum chemistry. aps.orgyoutube.com

The process involves:

Classical Preparation : The molecular Hamiltonian is defined and mapped onto a qubit representation on a classical computer. arxiv.org

Quantum Execution : A parameterized quantum circuit, known as an ansatz, prepares a trial wavefunction. The expectation value of the Hamiltonian is then measured on the quantum computer. aps.org

Classical Optimization : The measurement result is fed back to a classical optimizer, which adjusts the parameters of the ansatz to minimize the energy. youtube.com

This iterative loop continues until the energy is minimized, providing an approximation of the ground state energy. youtube.com While the application of VQE to a molecule like this compound has not been reported, it is a candidate for such simulations as quantum hardware becomes more powerful and accessible. nih.govarxiv.org Simulating such molecules could provide highly accurate energy calculations, surpassing the capabilities of some classical methods. mdpi.com

Correlation of Theoretical Parameters with Experimental Observations (e.g., SAR)

A crucial aspect of computational chemistry is the ability to correlate theoretical parameters with experimental results, such as in Structure-Activity Relationship (SAR) studies. rsc.org SAR links the chemical structure of a compound to its biological activity.

For a series of related compounds, computational parameters can provide insights into the drivers of activity. For example:

Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are related to a molecule's reactivity and kinetic stability. rsc.org

Molecular Electrostatic Potential (MEP) : MEP maps illustrate the charge distribution and can identify regions prone to electrophilic or nucleophilic attack, which is important for receptor-ligand interactions.

Binding Affinity : Computational docking simulations can predict how a molecule binds to a biological target, and the calculated binding energy can be correlated with experimentally measured inhibition constants (e.g., IC₅₀ or Kᵢ).

While no specific SAR studies for this compound were found, research on other naphthyridinone derivatives has established clear SAR for their activity as kinase inhibitors or other therapeutic agents. mdpi.com For instance, studies on 2-phenyl-2,7-naphthyridinone derivatives have explored how substitutions on the naphthyridinone core affect their inhibitory activity against c-Kit and VEGFR-2 kinases. mdpi.com A future study on this compound could involve synthesizing a series of analogues and correlating their measured biological activities with computed quantum chemical descriptors to build a predictive SAR model.

Conclusion and Future Directions in 6 Methyl 2,7 Naphthyridin 1 2h One Research

Summary of Key Research Achievements and Challenges

Key achievements include the development of efficient synthetic routes and the identification of potent kinase inhibitors based on this scaffold. The primary challenges lie in optimizing the pharmacokinetic properties of these compounds to translate their in vitro potency into in vivo efficacy and in fully characterizing their mechanisms of action.

Emerging Methodologies and Research Trajectories

Future research will likely leverage computational methods for in silico screening and property prediction to guide the design of new analogs with improved drug-like properties. The exploration of this scaffold for new therapeutic targets beyond kinases is also a promising research direction.

Q & A

Q. What are the primary synthetic routes to 6-methyl-2,7-naphthyridin-1(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound derivatives often involves cyclization of substituted pyridine precursors. For example, ethyl 2,6-dimethyl-4-phenylethynyl-3-pyridinecarboxylate reacts with ethanolic ammonia under sealed conditions (120°C) to yield 6,8-dimethyl-3-phenyl-2,7-naphthyridin-1(2H)-one in 85% yield . Alkylation of 3-methyl-2,7-naphthyridin-1(2H)-one with diazomethane in methanol produces a mixture of 2,3-dimethyl-2,7-naphthyridin-1(2H)-one and 1-methoxy-3-methyl-2,7-naphthyridine, highlighting the need for precise stoichiometric control . Thermal dehydration of N-(but-3-enyl)-4-methyloxazole-5-carboxanilide is another route, yielding 8-methyl-2-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate was resolved using SHELX software (R factor = 0.063), with data collected at 113 K . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, is critical for verifying substituent positions and purity. For alkylated derivatives, H NMR can distinguish between N-methyl and O-methyl groups based on chemical shifts .

Advanced Research Questions

Q. What strategies optimize reaction conditions to minimize byproducts in alkylation or cyclization reactions involving 2,7-naphthyridinones?

- Methodological Answer : Byproduct formation in alkylation (e.g., using CHN) can arise from competing O-methylation vs. N-methylation. Solvent polarity and temperature are critical: methanol favors N-methylation due to its ability to stabilize intermediates, while aprotic solvents may shift selectivity . Computational modeling (e.g., density functional theory) can predict reactive sites, guiding solvent and catalyst selection. For cyclization, microwave-assisted synthesis reduces reaction time and improves regioselectivity compared to traditional heating .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar naphthyridinone derivatives?

- Methodological Answer : Contradictions often stem from tautomerism or conformational flexibility. For example, 3,4-dihydro-2,7-naphthyridin-1(2H)-one derivatives may exhibit keto-enol tautomerism, altering NMR signals. High-resolution mass spectrometry (HRMS) and heteronuclear correlation spectroscopy (HMBC) can clarify bonding patterns. In cases of ambiguous crystallographic data (e.g., disorder in aromatic rings), iterative refinement using SHELXL with restraints improves accuracy .

Q. What biological activities are associated with this compound derivatives, and how are structure-activity relationships (SAR) explored?

- Methodological Answer : 2,7-Naphthyridinone scaffolds show promise as kinase inhibitors. For instance, derivatives like 3-phenyl-1,6-naphthyridinone exhibit selective inhibition of VEGFR-2 and c-MET kinases. SAR studies involve systematic substitution at positions 3, 6, and 8, followed by enzymatic assays (e.g., IC determination) and molecular docking to map interactions with kinase ATP-binding pockets . In vitro cytotoxicity screening (e.g., against cancer cell lines) and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) further prioritize lead compounds.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for 2,7-naphthyridinone derivatives?

- Methodological Answer : Yield variations often arise from differences in substrate purity, solvent quality, or reaction scale. For example, the synthesis of 3-(3,4-dimethoxy-6-vinylphenyl)-2,7-naphthyridin-1(2H)-one via reductive cleavage of an isoquinoline derivative achieved 55% yield in one study , but reproducibility requires strict control of NaOH concentration and reaction time. Comparative studies using high-performance liquid chromatography (HPLC) to track intermediates can identify bottlenecks. Peer datasets from crystallographic databases (e.g., Cambridge Structural Database) may also validate synthetic pathways .

Research Tools and Techniques

Q. Which software tools are recommended for refining crystal structures of 2,7-naphthyridinone derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling twinned data and high-resolution datasets . For macromolecular complexes (e.g., protein-ligand structures), PHENIX or REFMAC5 are preferred. Data-to-parameter ratios >10:1 ensure reliable refinement, as demonstrated in the structure determination of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound derivatives?

- Methodological Answer : Radiometric assays (e.g., P-ATP incorporation) or fluorescence-based assays (e.g., Z’-LYTE) measure kinase activity. For MET/AXL inhibitors, dose-response curves (0.1–10 μM range) and selectivity profiling against a kinase panel (e.g., 50 kinases) are standard. Cellular assays, such as phospho-kinase ELISA or Western blotting, validate target engagement in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.